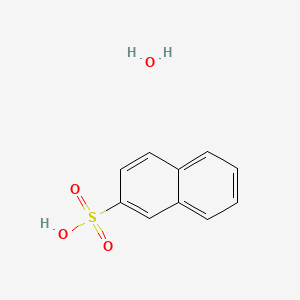

Naphthalene-2-sulfonic acid hydrate

Beschreibung

Contextual Significance in Organic Synthesis and Industrial Applications

The primary industrial importance of naphthalene-2-sulfonic acid lies in its role as a crucial intermediate in the production of a vast array of organic compounds. wikipedia.orgchemdad.com The sulfonation of naphthalene (B1677914) to yield naphthalene-2-sulfonic acid is a foundational step in the synthesis of numerous dyes and pigments. wikipedia.org This process typically involves the reaction of naphthalene with sulfuric acid at elevated temperatures, favoring the formation of the more stable 2-isomer over its 1-isomer counterpart. wikipedia.orgchemicalbook.com

Beyond the realm of colorants, this compound is a pivotal precursor in the synthesis of various pharmaceuticals. For instance, its derivatives are utilized in the preparation of certain drugs, where the napsylate salt form is favored for its lower solubility and altered pharmacokinetic profile. wikipedia.org The production of agrochemicals, such as herbicides and fungicides, also relies on naphthalene-2-sulfonic acid as a starting material. nih.gov Furthermore, its condensation with formaldehyde (B43269) leads to the formation of polymeric sulfonic acids, which act as effective dispersants and wetting agents in industries ranging from textiles to concrete production. wikipedia.orgresearchgate.net

The compound's utility extends to its application as a catalyst in various organic transformations. Its acidic nature makes it a viable catalyst in reactions such as esterification and alkylation. The development of heterogeneous catalysts, where sulfonic acid groups are immobilized on inorganic supports, represents a significant area of research aimed at improving catalyst recyclability and reducing environmental impact. researchgate.net

Overview of Recent Advances and Research Gaps Pertaining to the Compound

Recent research has illuminated new frontiers for naphthalene-2-sulfonic acid and its derivatives, particularly in the fields of materials science and environmental science. One notable advancement is its use as a dopant for conductive polymers. The incorporation of naphthalene-2-sulfonic acid sodium salt has been shown to enhance the properties of polymers like polypyrrole (PPy), making them suitable for applications in biomedical engineering, such as nerve conduits that support cell attachment and proliferation. taylorandfrancis.com

The environmental fate of naphthalene-2-sulfonic acid is another area of active investigation. Due to its high water solubility and stability, it can be a persistent environmental contaminant, particularly in wastewater from textile and dye manufacturing industries. nih.govrsc.org This has spurred research into effective degradation methods. Studies have explored the use of advanced oxidation processes, such as ozonation, to break down these recalcitrant compounds. rsc.org

A significant research gap remains in the development of efficient and sustainable methods for the complete mineralization of naphthalene-2-sulfonic acid and its derivatives in industrial effluents. While microbial degradation has shown promise, with certain bacterial strains capable of utilizing it as a carbon source, the efficiency of these processes can be limited by the compound's inherent resistance to biodegradation. nih.govnih.govnih.gov Further research is needed to optimize bioremediation strategies and to discover or engineer more robust microbial catalysts for the complete breakdown of this widespread industrial chemical. The exploration of novel catalytic systems for its degradation and the development of more environmentally benign synthetic routes that minimize its release are crucial areas for future research.

| Property | Data | Reference |

| Chemical Formula | C₁₀H₈O₃S·xH₂O | vwr.com |

| Appearance | White to slightly brown leaf-like crystals | |

| Molecular Weight | 208.23 g/mol (anhydrous) | wikipedia.org |

| Melting Point | 124 °C (monohydrate) | wikipedia.org |

| Solubility in Water | Good | wikipedia.org |

| Density | 1.44 g/cm³ | vwr.com |

| Application Area | Specific Use | Reference |

| Dye Manufacturing | Intermediate in the production of azo dyes. | wikipedia.org |

| Pharmaceuticals | Precursor in the synthesis of various drugs; the napsylate salt is used to modify drug properties. | wikipedia.org |

| Agrochemicals | Raw material for the synthesis of herbicides and fungicides. | nih.gov |

| Polymers | Monomer for the production of polymeric sulfonic acids used as dispersants and wetting agents; dopant for conductive polymers. | wikipedia.orgtaylorandfrancis.com |

| Organic Synthesis | Catalyst in reactions like esterification and alkylation. | researchgate.net |

| Industrial Agents | Used in the formulation of concrete plasticizers and tanning agents. | nih.gov |

Eigenschaften

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalene 2 Sulfonic Acid Hydrate

Regioselective Sulfonation of Naphthalene (B1677914)

The sulfonation of naphthalene can yield two primary isomers: 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid. The selective synthesis of the 2-isomer is crucial for many industrial applications and is achieved by manipulating the reaction conditions.

Optimization of Reaction Conditions for Isomer Distribution Control

The distribution of isomers in the sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. thecatalyst.orgstackexchange.com At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1-naphthalenesulfonic acid. vaia.comwordpress.com Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable 2-naphthalenesulfonic acid as the major product. thecatalyst.orgvaia.com

Several factors are optimized to control this distribution, including reaction time and the use of specific solvents. For instance, employing a naphthenic solvent like decalin has been shown to significantly increase the yield of 2-naphthalene sulfonic acid. shokubai.org Additionally, innovative reactor designs that suppress the sublimation of naphthalene at high reaction temperatures can lead to product yields approaching 98%. shokubai.org

Role of Temperature and Acid Concentration in Preferential 2-Sulfonic Acid Formation

Temperature is the most critical factor in determining the isomeric outcome of naphthalene sulfonation. thecatalyst.org Sulfonation at or below 80°C primarily yields 1-naphthalenesulfonic acid, the kinetically favored product. thecatalyst.orgvaia.com To obtain 2-naphthalenesulfonic acid, the thermodynamically favored product, reaction temperatures are elevated to 160°C or higher. thecatalyst.orgshokubai.org At these higher temperatures, the initially formed 1-isomer can undergo desulfonation and then re-sulfonation to the more stable 2-position. stackexchange.comwordpress.com

The concentration of the sulfonating agent, typically sulfuric acid, also plays a role. While concentrated sulfuric acid (95-98%) is commonly used, the molar ratio of naphthalene to sulfur trioxide can be adjusted to optimize the reaction. shokubai.orggoogle.com The presence of a small amount of water can also facilitate the isomerization process. google.com

Table 1: Effect of Temperature on Isomer Distribution in Naphthalene Sulfonation

| Temperature | Predominant Product | Control Type |

| 80°C | 1-Naphthalenesulfonic acid | Kinetic |

| 160°C | 2-Naphthalenesulfonic acid | Thermodynamic |

This table illustrates the well-established principle of temperature-dependent product distribution in the sulfonation of naphthalene. thecatalyst.orgvaia.comblogspot.com

Isomerization Processes and Thermodynamic Control in Synthesis

The synthesis of 2-naphthalenesulfonic acid relies on the principles of thermodynamic control and the reversibility of the sulfonation reaction. stackexchange.comquora.com The 2-isomer is thermodynamically more stable than the 1-isomer primarily due to reduced steric hindrance. wordpress.comblogspot.com In the 1-isomer, there is a significant steric interaction between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position. thecatalyst.orgwordpress.com This steric strain is absent in the 2-isomer, making it the more stable product. blogspot.com

At elevated temperatures (e.g., 160°C), the sulfonation reaction becomes readily reversible. stackexchange.com This allows the less stable 1-naphthalenesulfonic acid, which may form initially, to be converted into the more stable 2-isomer over time. wordpress.comblogspot.com This isomerization can be further encouraged by heating the crude sulfonation product in the presence of a small amount of water. google.comchemicalbook.com The process can be driven to near completion, achieving a high ratio of the beta- to the alpha-isomer. google.com

Emerging Sustainable

While traditional methods for producing naphthalene-2-sulfonic acid are effective, there is growing interest in developing more sustainable and environmentally friendly approaches.

Catalytic Approaches in Sulfonation Processes

Research into catalytic sulfonation processes aims to reduce the use of large excesses of strong acids and minimize waste generation. While specific catalytic systems for the direct, high-yield synthesis of naphthalene-2-sulfonic acid hydrate (B1144303) are still under development, the broader field of aromatic sulfonation is exploring various catalysts. The use of gaseous sulfur trioxide mixed with an inert gas for sulfonation, followed by isomerization, represents a step towards a more controlled and potentially more sustainable process. google.com

Advanced Purification and Isolation Techniques for Naphthalene-2-sulfonic Acid Hydrate

Obtaining high-purity this compound from the reaction mixture is a critical step. Traditional methods often involve a series of chemical treatments and crystallizations.

A common procedure involves pouring the sulfonation mixture into water, followed by neutralization. prepchem.com For instance, the mixture can be treated with calcium oxide (lime) to precipitate calcium sulfate, which is then filtered off. prepchem.com The resulting solution of the calcium salt of naphthalenesulfonic acid is then treated with sodium carbonate to precipitate calcium carbonate and yield the sodium salt of 2-naphthalenesulfonic acid in solution. prepchem.com This sodium salt can then be crystallized. prepchem.comyoutube.com

More advanced purification techniques are also being employed to achieve very high purity levels, which are often required for pharmaceutical and dye manufacturing applications. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative purification of aromatic sulfonates. nih.govnih.gov This liquid-liquid partition technique avoids the use of solid supports and can yield products with over 99% purity. nih.govnih.gov Other chromatographic methods, such as HPLC, are also used for the analysis and purification of naphthalenesulfonic acid isomers. nih.govsielc.com The separation and recovery of 2-naphthalenesulfonic acid from industrial wastewater is also an area of focus, utilizing techniques like resin absorption. google.com

Chemical Reactivity and Functionalization of Naphthalene 2 Sulfonic Acid Hydrate

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring of naphthalene-2-sulfonic acid is activated towards electrophilic attack, though the sulfonic acid group acts as a deactivating meta-director. The substitution pattern is influenced by reaction conditions, often leading to a mixture of isomers.

Nitration Pathways and Aminonaphthalenesulfonic Acid Derivatives Synthesis

Nitration of naphthalene-2-sulfonic acid is a critical step in the production of various aminonaphthalenesulfonic acids, which are themselves important dye intermediates. wikipedia.orgwikipedia.org The reaction is typically carried out using a mixture of nitric and sulfuric acid. vedantu.comgoogle.com The position of the incoming nitro group is directed by the existing sulfonic acid group and is sensitive to reaction conditions.

The subsequent reduction of the nitronaphthalene-sulfonic acids yields the corresponding aminonaphthalenesulfonic acids. wikipedia.org These compounds are precursors to a wide range of azo dyes. wikipedia.org For instance, Tobias acid (2-aminonaphthalene-1-sulfonic acid) is synthesized via the Bucherer reaction from 2-hydroxynaphthalene-1-sulfonic acid, which can be derived from naphthalene-2-sulfonic acid. wikipedia.org

| Precursor | Product | Key Transformation |

| Naphthalene-2-sulfonic acid | Nitronaphthalene-sulfonic acids | Nitration |

| Nitronaphthalene-sulfonic acids | Aminonaphthalenesulfonic acids | Reduction |

| 2-Hydroxynaphthalene-1-sulfonic acid | 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) | Bucherer reaction |

Halogenation Studies of the Naphthalene Moiety

The naphthalene ring can undergo halogenation, another example of electrophilic aromatic substitution. While specific studies on the direct halogenation of naphthalene-2-sulfonic acid hydrate (B1144303) are less common in readily available literature, the general principles of naphthalene halogenation apply. The reaction would likely yield a mixture of halogenated naphthalenesulfonic acid isomers, with the position of the halogen being influenced by the sulfonic acid group and the reaction conditions.

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group is a versatile functional handle, allowing for a variety of chemical modifications.

Derivatization to Sulfonate Salts

Naphthalene-2-sulfonic acid readily forms sulfonate salts upon reaction with bases. For example, reaction with sodium hydroxide (B78521) produces sodium naphthalene-2-sulfonate (B94788). sciencemadness.org These salts are often more stable and easier to handle than the free acid. The formation of the sodium salt is a key step in the industrial production of 2-naphthol (B1666908). prepchem.com The napsylate salt, the salt of naphthalene-2-sulfonic acid, has been used in pharmaceuticals, as it is almost insoluble in water. wikipedia.org

| Base | Resulting Salt |

| Sodium Hydroxide (NaOH) | Sodium naphthalene-2-sulfonate |

| Potassium Hydroxide (KOH) | Potassium naphthalene-2-sulfonate |

| Calcium Oxide (CaO) | Calcium naphthalene-2-sulfonate |

Conversion to Naphthol Derivatives, e.g., 2-naphthol via Alkaline Fusion

A historically and industrially significant reaction of naphthalene-2-sulfonic acid is its conversion to 2-naphthol. This is achieved through alkaline fusion, a process that involves heating the sodium salt of naphthalene-2-sulfonic acid with a strong base like sodium hydroxide or potassium hydroxide at high temperatures (typically 300-330 °C). sciencemadness.orgquora.comchemicalbook.comgoogle.com The sulfonate group is displaced by a hydroxyl group, and subsequent acidification yields 2-naphthol. prepchem.comyoutube.com This method has been a cornerstone of 2-naphthol production for many years. chemicalbook.com

The reaction proceeds in two main steps:

Alkaline Fusion: C₁₀H₇SO₃Na + 2 NaOH → C₁₀H₇ONa + Na₂SO₃ + H₂O

Acidification: C₁₀H₇ONa + H⁺ → C₁₀H₇OH + Na⁺

Esterification Reactions for Functional Group Modification

The sulfonic acid group can be esterified to form sulfonate esters. This transformation can be used to modify the functional group and introduce different properties to the molecule. For example, the reaction of naphthalene-2-sulfonic acid with an alcohol in the presence of a suitable catalyst would yield the corresponding naphthalene-2-sulfonate ester. One specific example is the formation of naphthalene-2-sulfonic acid 2,4,6-tribromo-phenyl ester. sigmaaldrich.com

Condensation and Polymerization Reactions

Naphthalene-2-sulfonic acid hydrate can participate in condensation and polymerization reactions to form larger molecular structures. A key example of this is its reaction with formaldehyde (B43269), which leads to the formation of polymeric naphthalene sulfonic acids. wikipedia.org These polymers are valued for their dispersing and wetting properties. researchgate.netresearchgate.net

The condensation of naphthalene-2-sulfonic acid with formaldehyde produces polymeric structures known as poly(naphthalene sulfonic acid)s or naphthalene sulfonate-formaldehyde condensates. wikipedia.orgresearchgate.net These polymers are widely utilized as high-performance dispersants in various industrial applications, including for dyes, pigments, cement, and in the textile and leather industries. researchgate.netresearchgate.netechemi.com The general structure consists of naphthalene sulfonic acid units linked by methylene (B1212753) bridges. echemi.com The synthesis is typically a multi-step process that begins with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid, which is then polymerized with formaldehyde. researchgate.net

The formation of methylene bridges between naphthalene sulfonic acid units proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. researchgate.net The reaction mechanism can be described in the following steps:

Activation of Formaldehyde: In the acidic reaction medium, formaldehyde is protonated by the strong acid (typically residual sulfuric acid from the sulfonation step) to form a highly reactive electrophile, the hydroxymethyl cation (+CH2OH).

Electrophilic Attack: The electron-rich naphthalene ring of naphthalene-2-sulfonic acid attacks the electrophilic carbon of the hydroxymethyl cation. The sulfonic acid group is an electron-withdrawing group and a meta-director, but the substitution occurs at the activated alpha-positions of the naphthalene ring that are not sterically hindered.

Formation of Hydroxymethyl Intermediate: This attack leads to the formation of a hydroxymethylated naphthalene sulfonic acid intermediate.

Further Reaction and Polymerization: The hydroxymethyl group on the intermediate can be protonated again in the acidic environment, leading to the formation of a carbocation. This carbocation then attacks another naphthalene sulfonic acid molecule, forming a methylene bridge (-CH2-) and releasing a molecule of water. This process repeats to build the polymer chain. researchgate.net

The acidity of the reaction system is a critical factor; low acidity is unfavorable for the reaction, while excessively high acidity can lead to uncontrolled, explosive polymerization and the formation of highly viscous, poorly soluble products. researchgate.net

The optimization of the synthesis process for naphthalene sulfonate-formaldehyde condensates is crucial for controlling the polymer's properties, such as molecular weight, degree of condensation, and performance as a dispersant. Key parameters that are optimized include reaction temperature, reactant molar ratios, and reaction time. researchgate.netgoogle.com

The synthesis is generally carried out in a multi-step procedure involving sulfonation, condensation, and neutralization. researchgate.net The sulfonation of naphthalene with sulfuric acid is typically performed at high temperatures (around 160 °C) to favor the formation of the thermodynamically more stable β-isomer (naphthalene-2-sulfonic acid) over the α-isomer. researchgate.net Any unwanted α-isomer can be removed by hydrolysis at a controlled temperature, as it is less stable than the β-isomer. researchgate.net

The subsequent condensation with formaldehyde is carried out under acidic conditions. researchgate.net The temperature for this step is generally controlled in the range of 100-120 °C. researchgate.netprepchem.com The molar ratio of naphthalene sulfonic acid to formaldehyde is a key parameter influencing the degree of polymerization and the amount of residual unreacted formaldehyde in the final product. google.comgoogle.com

The table below summarizes various reaction conditions reported for the synthesis of naphthalene sulfonic acid-formaldehyde condensates.

| Parameter | Condition Range | Source |

|---|---|---|

| Sulfonation Temperature | 100 - 180 °C | google.com |

| Condensation Temperature | 90 - 150 °C | google.comgoogle.com |

| Molar Ratio (Naphthalene Sulfonic Acid : Formaldehyde) | 1:0.5 to 1:1.0 | google.com |

| Condensation Time | 2 - 20 hours | google.comgoogle.com |

| Neutralization pH | 7.0 - 9.0 | google.com |

Efforts in process optimization also focus on minimizing the environmental impact by reducing the amount of unreacted formaldehyde in the final condensate. google.com One approach involves the addition of a sulfite (B76179) to the reaction system after the condensation reaction to react with the residual formaldehyde. google.com

Reaction with Formaldehyde to Form Polymeric Naphthalene Sulfonic Acids

Redox Chemistry of Naphthalene-2-sulfonic Acid Derivatives

While naphthalene-2-sulfonic acid itself is not typically considered a primary redox-active species, its derivatives can participate in redox reactions. The introduction of redox-active functional groups onto the naphthalene sulfonic acid scaffold can lead to molecules with interesting electrochemical properties.

For instance, a phenazine (B1670421) analog of dihydroxyphenazine-2-sulfonic acid has been investigated for its application in alkaline redox flow batteries. osti.gov This derivative demonstrates a stable 2e- redox activity. osti.gov In a more complex system, a fused tripod phenazine core, which can be solubilized by sulfonic acid groups, has been shown to exhibit 6e- redox activity, making it a candidate for high-capacity energy storage materials. osti.gov

In a biological context, 2-naphthalene sulfonate has been studied for its toxicological effects, which can be related to redox processes. Studies have shown that it can induce oxidative stress. nih.gov The table below summarizes some of the observed redox-related biological effects of 2-naphthalene sulfonate.

| Biochemical Parameter | Observed Effect | Implication | Source |

|---|---|---|---|

| Malondialdehyde (MDA) Levels | Increased | Indicator of lipid peroxidation and oxidative stress. | nih.gov |

| Glutathione-S-transferase (GST) Activity | Altered | GST is an enzyme involved in the detoxification of xenobiotics and protection against oxidative stress. | nih.gov |

These findings suggest that while the sulfonic acid group itself is redox-inactive, the naphthalene ring system can be a platform for designing new redox-active materials and can be involved in biological redox cycling, leading to toxicological effects.

Spectroscopic and Structural Characterization of Naphthalene 2 Sulfonic Acid Hydrate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and environment of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation and Substitution Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of naphthalene-2-sulfonic acid and its derivatives. The chemical shifts, coupling constants, and signal intensities in ¹H NMR spectra reveal the number and arrangement of protons on the naphthalene (B1677914) ring system. For instance, in naphthalene-2-sulfonic acid, the aromatic protons exhibit characteristic signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. chemicalbook.com The specific substitution pattern on the naphthalene core significantly influences these chemical shifts, allowing for the differentiation between isomers.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the naphthalene ring are sensitive to the electronic environment, with the carbon atom attached to the sulfonic acid group showing a distinct downfield shift. Analysis of ¹³C NMR spectra of various naphthalene derivatives has provided extensive data on the influence of different substituents on the carbon chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Naphthalene Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

|---|---|---|---|

| Naphthalen-2-ol | CDCl₃ | 7.98 (m, 4H), 7.61 (m, 4H) | 133.45, 127.87, 125.80 |

| 6-methylnaphthalen-2-ol | CDCl₃ | 7.65 (d, J = 8.8 Hz, 1H), 7.57 (d, J = 8.4 Hz, 1H), 7.50 (s, 1H), 7.23 (dd, J=8.8, 2.5 Hz, 1H), 7.14-7.10 (m, 1H), 5.95 (s, 1H), 2.70 (t, J=3.6 Hz, 2H), 2.05 (s, 3H) | 153.09, 137.60, 132.99, 129.13, 128.95, 127.92, 126.23, 126.15, 117.80, 109.28, 35.72, 31.19, 28.83, 28.46, 25.77, 21.00 |

| 4-phenylphenol | CDCl₃ | 8.00 (s, 1H), 7.86 – 7.76 (m, 4H), 7.76 – 7.65 (m, 3H), 7.22 – 7.12 (m, 2H), 5.02 (s, 1H) | 156.11, 144.35, 134.46, 132.67, 130.20, 127.92, 127.36, 127.05, 126.05, 125.86 (q, J = 3.5 Hz), 125.11, 119.39, 108.57 |

Note: This table presents a selection of data for illustrative purposes. For complete datasets, refer to the original research articles. rsc.org

Two-Dimensional NMR Techniques (e.g., HETCOR, HMBC) for Definitive Structural Assignments

While one-dimensional NMR provides essential data, complex structures and isomeric mixtures often require the application of two-dimensional (2D) NMR techniques for unambiguous assignments. wiley.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for correlating proton and carbon signals.

HSQC experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. HMBC, on the other hand, reveals correlations between protons and carbons over two or three bonds. This long-range connectivity information is critical for piecing together the molecular framework, especially in highly substituted naphthalene derivatives where proton-proton coupling information may be limited. These techniques have been instrumental in the conformational analysis of pharmacologically relevant derivatives. iaea.org

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ethz.ch For naphthalene-2-sulfonic acid hydrate (B1144303), the FT-IR spectrum is characterized by distinct absorption bands corresponding to the sulfonic acid group and the aromatic naphthalene ring. chemicalbook.com

The O-H stretching vibration of the sulfonic acid group and the water of hydration typically appears as a broad band in the region of 3500-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group give rise to strong absorptions in the ranges of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The C-S stretching vibration is observed around 700-600 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1600-1450 cm⁻¹ region. researchgate.netnasa.gov The specific positions and intensities of these bands can be influenced by the presence of other substituents on the naphthalene ring. spectroscopyonline.com

Table 2: Characteristic FT-IR Absorption Bands for Naphthalene-2-sulfonic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Sulfonic Acid & Water) | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |

| S=O (Sulfonate) | Asymmetric Stretching | 1250 - 1120 |

| S=O (Sulfonate) | Symmetric Stretching | 1080 - 1010 |

| C-S | Stretching | 700 - 600 |

Note: These are general ranges and can vary based on the specific molecular environment and physical state of the sample.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon framework of the naphthalene ring. spectroscopyonline.com The Raman spectrum of naphthalene and its derivatives shows characteristic bands for the ring breathing modes and other skeletal vibrations. researchgate.netresearchgate.net For instance, the strong Raman bands of naphthalene itself have been well-documented and serve as a reference for studying its derivatives. researchgate.net The sulfonate group also exhibits characteristic Raman signals, although they may be weaker compared to the aromatic ring vibrations. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of naphthalene-2-sulfonic acid hydrate and its derivatives. spectroscopyonline.com

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. drugbank.com

For naphthalene-2-sulfonic acid, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ can be observed, confirming its molecular weight of 208.23 g/mol . nih.govthermofisher.com In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 207 is often detected. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. rsc.org

The fragmentation pattern in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for naphthalene-2-sulfonic acid involve the loss of the sulfonic acid group (SO₃H) or parts of it, such as SO₂ or SO₃. The resulting fragment ions, such as the naphthalenyl cation at m/z 128, are characteristic of the naphthalene core. nih.gov Analysis of the fragmentation of substituted naphthalene sulfonic acids can help to determine the position and nature of the substituents.

Table 3: Key Mass Spectrometry Data for Naphthalene-2-sulfonic Acid

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₁₀H₈O₃S]⁺ | 208 | Molecular Ion |

| [C₁₀H₇O₃S]⁻ | 207 | Deprotonated Molecule |

| [C₁₀H₈]⁺ | 128 | Naphthalenyl Cation (Loss of SO₃) |

| [C₁₀H₇]⁺ | 127 | Fragment Ion |

| [C₉H₇]⁺ | 115 | Fragment Ion |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique and experimental conditions. nih.gov

X-ray Crystallography and Diffraction Studies

X-ray diffraction methods are powerful tools for the detailed investigation of the crystalline forms of this compound, offering information on both the precise atomic arrangement within a single crystal and the identification of different solid-state forms in bulk powders.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure and crystal packing of a compound. In a study of new molecular salts of the antibiotic norfloxacin (B1679917), the crystal structure of a salt with naphthalene-2-sulfonic acid was determined. This analysis provides exact bond lengths, bond angles, and torsion angles, defining the conformation of the naphthalene-2-sulfonate (B94788) anion and the cation. Furthermore, it reveals the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the three-dimensional arrangement of ions and water molecules in the crystal lattice. The formation of hydrates is a common observation in the crystallization of salts of active pharmaceutical ingredients, and SC-XRD is instrumental in identifying the precise stoichiometry and geometric role of water molecules within the crystal structure.

A study on naphthalene-containing compounds that bind to human serum albumin also utilized single crystal X-ray data to confirm the structures of the synthesized molecules. nih.gov Such analyses are fundamental for establishing structure-activity relationships, as the specific spatial arrangement of functional groups can dictate the molecule's interaction with biological targets.

Table 1: Representative Crystallographic Data for a Naphthalene-2-sulfonic Acid Derivative Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.56 |

| b (Å) | 8.98 |

| c (Å) | 22.45 |

| β (°) | 105.3 |

| Volume (ų) | 2830 |

| Z | 4 |

Note: Data is representative and based on published studies of naphthalene-2-sulfonic acid salts. Actual values may vary depending on the specific crystalline form and counter-ion.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline solids and is particularly important in the pharmaceutical industry for identifying and controlling polymorphs and hydrates. wikipedia.org Different crystalline forms of a compound, including its anhydrous and various hydrate states, will produce unique diffraction patterns, which serve as a "fingerprint" for that specific form.

Naphthalene-2-sulfonic acid is known to exist in hydrated forms, such as the monohydrate and trihydrate. wikipedia.org PXRD is the primary method used to distinguish between these forms. The diffraction pattern of a hydrated crystal will differ from the anhydrous form due to the presence of water molecules in the crystal lattice, which alters the unit cell dimensions and symmetry. The transition from an anhydrous or lower hydrate form to a higher hydrate can be monitored by observing changes in the PXRD pattern upon exposure to varying humidity levels.

Furthermore, polymorphism, the existence of multiple crystal structures for the same compound, can be effectively studied using PXRD. Each polymorph will exhibit a distinct PXRD pattern. These differences in crystal packing can lead to significant variations in physical properties like solubility and stability, making polymorphic control critical. The analysis of PXRD patterns allows for the qualitative and quantitative assessment of polymorphic content in a bulk sample.

Table 2: Comparison of Diffraction Data for Different Crystalline Forms

| Form | Key Diffraction Peaks (2θ) |

|---|---|

| Anhydrous Form | Distinct set of peaks |

| Monohydrate | Shifted peaks and/or new peaks compared to anhydrous |

| Trihydrate | Further shifts and/or additional peaks indicating a different crystal lattice |

Note: The 2θ values are illustrative and depend on the X-ray wavelength used. Each crystalline form has a unique and extensive set of diffraction peaks.

UV-Visible Spectroscopy for Electronic Transitions and Binding Interactions

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of naphthalene-2-sulfonic acid and its derivatives. The naphthalene ring system contains delocalized π-electrons, which can undergo transitions to higher energy orbitals upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of naphthalene-2-sulfonic acid is characterized by absorption bands corresponding to π → π* transitions within the aromatic naphthalene core. The position and intensity of these absorption maxima can be influenced by the solvent environment and the presence of other interacting molecules.

Studies on derivatives, such as naphthalene sulfonic acid formaldehyde (B43269) condensates, utilize UV-Vis spectroscopy to characterize the synthesized products. researchgate.net The absorption spectra provide information about the extent of conjugation in the polymeric system.

Furthermore, UV-Vis spectroscopy is widely used to study the binding interactions between molecules. For instance, the interaction of naphthalene-containing compounds with proteins like human serum albumin (HSA) has been investigated using this method. nih.gov Changes in the absorption spectrum of either the small molecule or the protein upon complexation can provide evidence of binding and can be used to determine binding constants and the number of binding sites. nih.gov Similarly, the quenching of the fluorescence of 2-naphthalenesulfonic acid by colloidal silver, studied via photoinduced interfacial electron transfer, is another example of how electronic interactions can be monitored using spectroscopic techniques related to UV-Vis absorption. chemicalbook.comsigmaaldrich.com

Table 3: Typical UV-Visible Absorption Data for Naphthalene Derivatives

| Compound/System | λmax (nm) | Type of Transition |

|---|---|---|

| Naphthalene-2-sulfonic acid | ~280-330 nm | π → π* |

| Naphthalene derivative bound to HSA | Shift in λmax and/or change in absorbance | Perturbation of electronic environment upon binding |

Note: λmax values are approximate and can vary based on solvent, pH, and molecular substitution.

Computational Chemistry and Molecular Modeling of Naphthalene 2 Sulfonic Acid Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective in predicting the molecular properties and reactivity of compounds like naphthalene-2-sulfonic acid and its derivatives.

DFT calculations are instrumental in determining the electronic characteristics of naphthalene-2-sulfonic acid. By modeling the compound's electron density, researchers can calculate a range of quantum chemical descriptors that govern its reactivity. rsc.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. tandfonline.com

In a study of novel naphthalene-2-sulfonic acid derivatives, DFT calculations were performed at the B3LYP/6-31++G(d,p) level of theory to model their molecular electronic properties. tandfonline.com Similar DFT studies on the parent naphthalene (B1677914) molecule have quantified various reactivity descriptors, which provide a framework for understanding the behavior of its sulfonic acid derivatives. nih.gov These descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical potential, hardness, softness, and electrophilicity.

Interactive Table: Quantum Chemical Descriptors for Naphthalene Calculated via DFT Note: This table presents data for the parent naphthalene molecule, which serves as a reference for its derivatives. The values can vary based on the chosen basis set.

| Quantum Descriptor | Formula | Significance | Example Value (eV) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.13 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.38 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 4.75 nih.govnih.gov |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.37 |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, measure of reactivity | 0.42 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | 3.76 |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 2.98 |

Data sourced from DFT/aug-cc-pVQZ basis set calculations for naphthalene. nih.govnih.gov

DFT calculations are a powerful tool for predicting the outcomes of chemical reactions involving naphthalene-2-sulfonic acid. This compound is a key intermediate in the synthesis of dyes and other chemicals, often undergoing derivatization reactions such as nitration, sulfonation, and polymerization. wikipedia.org

Computational studies can map out potential reaction pathways and determine their energetic feasibility. For instance, in the catalytic polymerization of naphthalene, DFT has been used to elucidate a two-stage mechanism of activation and polymerization. nih.gov The calculations showed that a super acid catalyst protonates a naphthalene molecule, which then promotes the formation of a C-C bond with another naphthalene molecule via electrophilic addition. nih.gov By calculating the energy barriers for different pathways, DFT can predict the most likely reaction mechanism and product structure.

Similarly, DFT has been applied to study the esterification mechanism of sulfonic acids. rsc.org By comparing the activation barriers for different proposed pathways, such as SN1 and SN2, researchers can disregard high-energy intermediates and identify the most favorable reaction route. rsc.org This predictive capability is crucial for optimizing reaction conditions and guiding the synthesis of new naphthalene-2-sulfonic acid derivatives.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about conformational changes, intermolecular interactions, and transport phenomena.

MD simulations are invaluable for understanding how naphthalene-2-sulfonic acid and its derivatives interact with biological macromolecules like proteins and enzymes. These simulations can reveal the stability of ligand-protein complexes and the specific interactions that anchor the ligand in the binding site.

A combined molecular docking and MD simulation study investigated two novel chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives as potential anti-inflammatory agents targeting cyclooxygenase (COX) enzymes. tandfonline.comnih.gov After docking predicted high binding affinities, MD simulations were run to analyze the dynamic behavior of the ligand-enzyme complexes. The results showed that the sulfonic group of the derivatives formed stable interactions, with over 30-35% of the simulation time spent interacting with hydroxyl and oxygen atoms in the enzyme's amino acid residues. tandfonline.comnih.gov This detailed analysis of interaction dynamics helps to explain the inhibitory potential of these compounds.

Enzymes are dynamic entities that often undergo significant conformational changes upon binding to a substrate or inhibitor. MD simulations can capture these changes, providing a movie-like view of the enzyme's operational mechanism.

For example, MD simulations of the enzyme glutamate (B1630785) synthase revealed that its glutaminase (B10826351) site can exist in at least two distinct conformations: a catalytically inactive state and a competent active state that is stabilized by the binding of its substrate. nih.gov The simulations, running for 4 nanoseconds, showed that substrate binding induces the closure of an active site loop and the widening of an ammonia (B1221849) tunnel, which are critical for the enzyme's function. nih.gov Similarly, techniques like steered molecular dynamics (SMD) can be used to model the conformational journey of a substrate as it binds within an active site, revealing near-attack conformations that are precursors to the chemical reaction. nih.gov These computational methods are directly applicable to studying how ligands like naphthalene-2-sulfonic acid derivatives modulate the conformational landscape of their target enzymes.

Sulfonated polymers are widely used as polymer electrolyte membranes (PEMs) in fuel cells. The efficiency of these membranes in transporting protons is highly dependent on their hydration level. MD simulations are a key tool for investigating the relationship between membrane structure, water content, and proton conductivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery and materials science to understand and predict molecular interactions.

Prediction of Binding Affinities with Target Proteins and Receptors

While specific molecular docking studies detailing the binding affinities of Naphthalene-2-sulfonic acid hydrate (B1144303) with a range of target proteins are not readily found, the principles of molecular docking allow for hypothetical predictions. The binding affinity is a measure of the strength of the interaction between a ligand (in this case, Naphthalene-2-sulfonic acid hydrate) and its receptor. It is typically quantified by the binding constant (Kd) or the Gibbs free energy of binding (ΔG).

Reactive metabolites of naphthalene have been shown to bind to proteins like actin and protein disulfide isomerase (PDI). nih.gov For instance, studies on naphthalene metabolites have identified adducted residues on these proteins, indicating covalent bond formation. nih.gov While not a direct measure of binding affinity in a docking simulation, this demonstrates the potential for interaction. The binding of naphthalene derivatives to proteins is an active area of research, with studies showing that modifications to the naphthalene structure can significantly impact binding. nih.gov

A hypothetical molecular docking study of this compound would involve:

Selection of Target Proteins: Based on known biological interactions or therapeutic targets, relevant proteins would be chosen.

Preparation of Ligand and Receptor: 3D structures of this compound and the target proteins would be prepared, including the addition of hydrogen atoms and assignment of charges.

Docking Simulation: A docking algorithm would be used to explore various binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: The binding poses would be ranked based on a scoring function that estimates the binding affinity.

The predicted binding affinities would provide insights into which proteins this compound is most likely to interact with and the strength of these interactions.

Elucidation of Hydrogen Bonding Patterns and Ligand-Receptor Complex Stability

Hydrogen bonds are crucial for the stability of ligand-receptor complexes and play a significant role in determining binding specificity. nih.govnih.gov The sulfonic acid group and the hydrate's water molecule in this compound are capable of forming multiple hydrogen bonds.

In a ligand-receptor complex, the stability is influenced by the network of hydrogen bonds formed between the ligand and the amino acid residues of the protein. nih.gov The sulfonic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the oxygen atoms). The water molecule of the hydrate can also participate in bridging hydrogen bond interactions. The crystal structure of related compounds, such as 5-amino-2-naphthalenesulfonic acid, reveals extensive intermolecular hydrogen-bonding interactions that create a three-dimensional framework. researchgate.net

The stability of a ligand-receptor complex is not solely dependent on hydrogen bonds but also on other non-covalent interactions like van der Waals forces, hydrophobic interactions, and electrostatic interactions. Molecular docking simulations can visualize and quantify these interactions, providing a detailed picture of the complex's stability. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Assessment

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value | Interpretation |

| HOMO Energy | (Calculated Value) | Indicates electron-donating ability. |

| LUMO Energy | (Calculated Value) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | (Calculated Value) | Relates to chemical reactivity and stability. |

Note: The values in this table are placeholders and would need to be determined through quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of charge transfer and electron delocalization, which are key to understanding molecular stability and reactivity. researchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the strength of the interaction. researchgate.net

For this compound, an NBO analysis could reveal:

Charge Distribution: The natural charges on each atom, providing insight into the molecule's polarity.

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Bonding and Antibonding Interactions: The interactions between filled bonding orbitals and empty antibonding orbitals, which indicate hyperconjugative effects and delocalization. For example, the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital can be quantified.

These insights are valuable for understanding the structure, stability, and reactivity of the molecule. The NBO method has been widely applied to study hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

Advanced Applications of Naphthalene 2 Sulfonic Acid Hydrate and Its Derivatives

Applications in Dye Chemistry and Pigment Synthesis

The manufacturing of synthetic colorants relies heavily on naphthalene-2-sulfonic acid hydrate (B1144303) as a key building block. nbinno.com Its derivatives are integral to the production of vibrant and durable dyes used across the textile, leather, and paper industries. nbinno.com

Role as Precursor for Azo Dyes and Aminonaphthalenesulfonic Acid Production

Naphthalene-2-sulfonic acid is a foundational material in the synthesis of a broad spectrum of colorants, most notably azo dyes. nbinno.comwikipedia.org Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are prized for their brilliant colors and excellent colorfastness. nbinno.com The production of these dyes often begins with the conversion of naphthalene-2-sulfonic acid into various aminonaphthalenesulfonic acids. wikipedia.orgwikipedia.org

This conversion is typically achieved through a two-step process: nitration followed by reduction. In the first step, naphthalene-2-sulfonic acid is nitrated to introduce a nitro group onto the naphthalene (B1677914) ring. Subsequently, the nitro group is reduced to an amino group, yielding an aminonaphthalenesulfonic acid. The specific isomer of aminonaphthalenesulfonic acid produced can be controlled to create dyes with distinct properties. These aminonaphthalenesulfonic acids, such as Tobias acid (2-aminonaphthalene-1-sulfonic acid) and Brönner's acid (2-aminonaphthalene-6-sulfonic acid), are crucial intermediates that can function as either the diazo component or the coupling component in the synthesis of azo dyes. wikipedia.org

Several key aminonaphthalenesulfonic acids derived from naphthalene sulfonic acids are instrumental in dye production:

Tobias acid (2-Aminonaphthalene-1-sulfonic acid): A precursor for C.I. Pigment Red 49. wikipedia.org

1,6-Cleve's acid (1-Aminonaphthalene-6-sulfonic acid): Derived from the sulfonation of 1-aminonaphthalene. wikipedia.org

1,7-Cleve's acid (1-Aminonaphthalene-7-sulfonic acid): A precursor to C.I. Acid Black 36. wikipedia.org

Peri acid (1-Aminonaphthalene-8-sulfonic acid): A precursor to C.I. Acid Blue 113. wikipedia.org

Utilization as a Coupling Agent in Dye Synthesis

In the synthesis of azo dyes, a diazonium salt is reacted with a coupling component in a process known as azo coupling. While derivatives of naphthalene-2-sulfonic acid, specifically the aminonaphthalenesulfonic acids, can act as the source of the diazonium salt, they also serve as excellent coupling agents. unb.ca The electron-rich naphthalene ring system, activated by the amino group, readily undergoes electrophilic substitution by the diazonium ion to form the azo linkage. The specific position of the coupling reaction on the naphthalene ring is influenced by the positions of the amino and sulfonic acid groups, allowing for the synthesis of a wide variety of dye structures. For instance, 7-amino-4-hydroxynaphthalene-2-sulfonic acid can be diazotized and coupled with various agents like phenol (B47542) and salicylic (B10762653) acid to produce different dyes. ajol.info

Impact of Sulfonic Acid Functionalization on Dye Solubility and Performance

The presence of the sulfonic acid group (–SO3H) is a critical feature that significantly influences the properties of the resulting dyes. patsnap.com One of the most important contributions of this functional group is the enhancement of water solubility. patsnap.com Many dyeing processes are conducted in aqueous media, and the high polarity of the sulfonic acid group allows the dye molecules to dissolve readily in water. acs.orgnih.gov

Pharmaceutical Research and Drug Development

The utility of naphthalene-2-sulfonic acid hydrate and its derivatives extends into the realm of pharmaceutical sciences, where the naphthalene scaffold is recognized as a valuable pharmacophore. ekb.eg

Intermediate in the Synthesis of Various Therapeutic Agents

Naphthalene-2-sulfonic acid serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. nih.govnih.gov The naphthalene ring system is a common structural motif in a number of approved drugs. ekb.egmdpi.com For example, the anti-inflammatory drug Naproxen contains a methoxy-naphthalene moiety. While not directly synthesized from naphthalene-2-sulfonic acid, the prevalence of the naphthalene core in pharmaceuticals highlights its importance. The reactivity of the sulfonic acid group and the naphthalene ring allows for a variety of chemical modifications, making it a useful building block for medicinal chemists. One notable example of a drug derived from a naphthalenesulfonic acid is Suramin, a medication used to treat African sleeping sickness and river blindness. wikipedia.org

Development of Antimicrobial Compounds from Naphthalene-2-sulfonic Acid Derivatives

Derivatives of naphthalene have shown significant promise as antimicrobial agents. ekb.egsemanticscholar.org The lipophilic nature of the naphthalene ring allows these compounds to penetrate microbial cell membranes. rasayanjournal.co.in Research has demonstrated that various synthetic derivatives of naphthalene exhibit potent activity against a range of human pathogens. researchgate.net For instance, certain naphthylamine analogs incorporating azetidinone and thiazolidinone moieties have been synthesized and shown to possess antimicrobial properties. semanticscholar.org

Furthermore, studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives have demonstrated their antimicrobial activity. ekb.eg The development of novel bis-quaternary ammonium (B1175870) compounds (bis-QACs) derived from dihydroxynaphthalene has also yielded potent antimicrobial agents with efficacy against both planktonic cells and biofilms of clinically relevant microorganisms. mdpi.com These findings underscore the potential of naphthalene-2-sulfonic acid as a scaffold for the development of new and effective antimicrobial drugs. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 76530-12-6 | C₁₀H₈O₃S·xH₂O | Intermediate in dye and pharmaceutical synthesis |

| Tobias acid | 81-16-3 | C₁₀H₉NO₃S | Precursor for pigments |

| Brönner's acid | 93-00-5 | C₁₀H₉NO₃S | Dye intermediate |

| 1,6-Cleve's acid | 119-79-9 | C₁₀H₉NO₃S | Dye intermediate |

| 1,7-Cleve's acid | 119-28-8 | C₁₀H₉NO₃S | Precursor for acid dyes |

| Peri acid | 82-75-7 | C₁₀H₉NO₃S | Precursor for acid dyes |

| Suramin | 145-63-1 | C₅₁H₄₀N₆O₂₃S₆ | Therapeutic agent |

| Naproxen | 22204-53-1 | C₁₄H₁₄O₃ | Anti-inflammatory drug |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid | 116-63-2 | C₁₀H₉NO₄S | Antimicrobial research |

Investigation of Anti-inflammatory Potential of Synthesized Derivatives

Recent research has focused on the synthesis of novel derivatives of naphthalene-2-sulfonic acid to explore their potential as anti-inflammatory agents. The primary mechanism of action investigated is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins—compounds that play a central role in inflammation and pain. tandfonline.comresearchgate.net

Two novel chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, identified as DTPS1 and DTPS2, have been synthesized and evaluated. tandfonline.com Through in-vitro analysis and molecular docking simulations, these compounds have demonstrated a potential inhibitory effect on COX enzymes. tandfonline.comresearchgate.net The binding affinities of these derivatives were compared with common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The results from molecular docking studies showed that both DTPS1 and DTPS2 have strong binding affinities for COX enzymes, suggesting they could effectively halt the biosynthesis of prostaglandins. tandfonline.com

Molecular dynamic simulations further indicated that the sulfonic group in both derivatives plays a crucial role in the interaction with amino acid residues of the enzymes. The DTPS1 sulfonic group showed over 30% interaction with hydroxyl and oxygen atoms in the residues, while DTPS2 exhibited an even greater interaction of over 35%. tandfonline.com These findings underscore the potential of these synthesized derivatives as effective anti-inflammatory agents.

Table 1: Molecular Docking Binding Affinities of Naphthalene-2-sulfonic Acid Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| DTPS1 | COX | -9.57 | tandfonline.comresearchgate.net |

| DTPS2 | COX | -9.60 | tandfonline.comresearchgate.net |

| Ibuprofen (Reference) | COX | -6.77 | tandfonline.comresearchgate.net |

| Diclofenac (Reference) | COX | -7.37 | tandfonline.comresearchgate.net |

Antimalarial Activity Studies of Naphthalene-Sulfonic Acid Derivatives

The search for new and effective antimalarial agents has led to the investigation of naphthalene-2-sulfonic acid derivatives. Researchers have synthesized and studied four novel derivatives for their potential to combat the malaria parasite, Plasmodium. The synthesized compounds are:

5-amino-3-((4-formylphenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonic acid (AZDH1)

7-amino-3-((4-formylphenyl)diazenyl)-4-hydroxynaphathalene-2-sulfonic acid (AZDH2)

6-amino-3-((4-formylphenyl)diazenyl)-4-hydroxynaphthalene-2-sulfonic acid (AZDH3)

5-((4-formylphenyl)diazenyl)-6-nitronapthalene-2-sulfonic acid (AZDH4) researchgate.net

In-silico molecular docking studies were performed to assess the binding affinities of these compounds against key proteins of the malaria parasite. The results showed that the derivatives exhibited high reactivity and strong binding interactions compared to the standard antimalarial drug, artesunate. researchgate.net The mechanism of action is thought to involve the inhibition of NF-κB nuclear translocation, which leads to the death of the Plasmodium parasite. researchgate.net

Table 2: Mean Binding Affinities of Naphthalene-Sulfonic Acid Derivatives with Malarial Proteins

| Compound Combination | Protein Target | Mean Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| AZDH1, AZDH2, AZDH3, AZDH4 | 1RQJ | -9.4 | researchgate.net |

| AZDH1, AZDH2, AZDH3, AZDH4 | 3J7A | -7.6 | researchgate.net |

| AZDH1, AZDH2, AZDH3, AZDH4 | 6MUW | -8.4 | researchgate.net |

Research into Antitumor and Anticancer Activities of Derivatives

The naphthalene scaffold is a prominent feature in many biologically active compounds, and its derivatives have been extensively studied for their potential as anticancer agents. ekb.eg Research has demonstrated that certain naphthalene-substituted compounds exhibit significant cytotoxic activity against various human cancer cell lines.

Studies on novel naphthalene-substituted triazole spirodienones revealed potent antiproliferative activity. ekb.eg For instance, one compound showed significant cytotoxicity against both colon and liver cancer cell lines, with IC50 values of 0.5 µM and 0.7 µM, respectively. ekb.eg Another study highlighted a series of pyrazole-linked benzothiazole–naphthol derivatives, with three compounds showing significant cytotoxicity against human cervical cancer cells (HeLa), with IC50 values ranging from 4.63 to 5.54 μM. nih.gov

Further investigations into aminobenzylnaphthols derived from 2-Naphthol (B1666908) identified compounds with notable activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov One derivative, MMZ-45AA, showed an IC50 value of 13.26 μM in BxPC-3 cells, comparable to the standard drug 5-Fluorouracil. nih.gov Similarly, fluorinated diphenylamine (B1679370) chalcone (B49325) derivatives containing a naphthalene moiety have also been evaluated, with compounds B3 and B5 showing substantial cytotoxicity against HeLa cells. nih.gov

Table 3: Anticancer Activity of Selected Naphthalene Derivatives

| Derivative Type | Compound ID | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Naphthalene-1,4-dione analogue | Compound 44 | HEC1A (Endometrial) | 6.4 µM | nih.govrsc.org |

| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 µM | nih.gov |

| Aminobenzylnaphthol | MMZ-140C | HT-29 (Colorectal) | 11.55 µM | nih.gov |

| Pyrazole-linked benzothiazole–naphthol | Compound 4j, 4k, 4l | HeLa (Cervical) | 4.63 - 5.54 µM | nih.gov |

| Fluorinated diphenylamine chalcone | B5 | HeLa (Cervical) | 24.53 µg/ml | nih.gov |

| Fluorinated diphenylamine chalcone | B3 | HeLa (Cervical) | 32.42 µg/ml | nih.gov |

| Naphtho[2,1-b]furan derivative | Compound 20 | Colon Cancer | 0.5 µM | ekb.eg |

| Naphtho[2,1-b]furan derivative | Compound 20 | Liver Cancer | 0.7 µM | ekb.eg |

Studies on Prothrombin Inhibitory Mechanisms

Prothrombin, also known as factor II, is a critical enzyme in the blood coagulation cascade, responsible for converting fibrinogen into fibrin (B1330869) to form a blood clot. scbt.com Prothrombin inhibitors are substances that interfere with this process, preventing clot formation, and are of significant interest in treating thrombotic conditions. scbt.com The mechanism of action for these inhibitors typically involves binding to the active site of prothrombin, thereby blocking its catalytic activity. scbt.com

While direct studies on naphthalene-2-sulfonic acid derivatives as prothrombin inhibitors are not extensively documented, the chemical nature of these compounds suggests a potential for such interactions. The sulfonic acid group is anionic and can participate in binding to proteins. For example, related compounds like anilino-naphthalene sulfonates are known to bind to proteins, indicating that the naphthalene sulfonate moiety can facilitate protein interactions. This suggests that specifically designed derivatives of naphthalene-2-sulfonic acid could potentially be developed to target and inhibit prothrombin, although further research is required to establish this activity.

Role in Norfloxacin (B1679917) Salt Formation and Related Physicochemical Properties

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. mdpi.comnih.gov However, its clinical utility is hampered by its poor water solubility and low oral bioavailability, as it is classified as a Biopharmaceutical Classification System (BCS) Class IV drug. mdpi.comnih.gov A common strategy to improve the physicochemical properties of such drugs is through the formation of salts or co-crystals with other organic molecules. researchgate.netdntb.gov.ua

The formation of salts can significantly enhance the solubility and dissolution rate of the parent drug. nih.govdntb.gov.ua Studies have successfully demonstrated this principle by preparing novel hydrate salts of norfloxacin with various phenolic acids. mdpi.comnih.govresearchgate.netdntb.gov.ua These new solid forms showed improved solubility and release behavior compared to norfloxacin alone, which in turn led to enhanced antibacterial activity. researchgate.netdntb.gov.ua

While the formation of norfloxacin salts with acids like phenolic acids, dicarboxylic acids, and non-steroidal anti-inflammatory drugs has been investigated, specific studies detailing the formation of a salt between norfloxacin and naphthalene-2-sulfonic acid are not prominently featured in the available literature. However, the underlying principle of using an acidic compound like naphthalene-2-sulfonic acid to form a salt with the basic piperazinyl group of norfloxacin remains a viable and scientifically sound strategy to potentially enhance its solubility and bioavailability.

Catalytic Applications

Development of Solid Acid Catalysts from Functionalized Derivatives

There is a growing effort to replace homogeneous liquid acid catalysts with environmentally benign and reusable solid acid catalysts in industrial chemical processes. aurak.ac.aemdpi.com Sulfonic acid-functionalized materials are a promising class of solid acid catalysts due to their high acid strength and stability. aurak.ac.aemdpi.com

Derivatives of naphthalene-sulfonic acid have been successfully used to create such heterogeneous catalysts. One approach involves immobilizing aminonaphthalene sulfonic acids onto solid supports. For example, 7-Amino-1-naphthalene sulfonic acid (ANSA) has been immobilized onto silica (B1680970) using a sol-gel technique. researchgate.net This process creates strong Brønsted acid sites on the silica surface, resulting in a catalyst (RHANPSO3H) that has proven effective in the esterification of alcohols with high conversion rates and selectivity. researchgate.net The catalyst also has the advantage of being regenerable and reusable. researchgate.net

Another strategy involves creating composites of amino-substituted naphthalene sulfonic acids with materials like reduced graphene oxide (rGO). researchgate.net These composites have been investigated for their electrocatalytic activity, demonstrating potential as metal-free catalysts for oxygen reduction reactions, which are crucial for technologies like fuel cells. researchgate.net The functionalization of various inorganic supports, such as silica, titania, and zirconia, with sulfonic acid groups is a key area of research for developing stable and efficient solid acid catalysts for a wide range of organic transformations. mdpi.com

Chitosan-Sulfonic Acid Catalyzed Green Synthesis

The principles of green chemistry encourage the development of environmentally benign chemical processes. In this context, chitosan-sulfonic acid (CS-SO3H) has emerged as a highly efficient and reusable solid acid catalyst. Its application in the synthesis of naphthalene-based azines showcases a significant advancement in green catalytic methods.

Researchers have successfully synthesized a series of novel benzaldazine and ketazine derivatives using (E)-(naphthalen-1-ylmethylene)hydrazine and various carbonyl compounds. researchgate.netsemanticscholar.orgnih.gov This synthesis was carried out using both thermal and grinding techniques, with chitosan-sulfonic acid as the catalyst. researchgate.netsemanticscholar.orgnih.gov The use of this eco-friendly and cost-effective catalyst resulted in high yields of the desired products with short reaction times. researchgate.netsemanticscholar.orgnih.gov Furthermore, the catalyst demonstrated excellent reusability over several reaction cycles with minimal loss of efficiency. researchgate.net

The synthesized naphthalene-based azines have shown potential as anticancer agents, with several compounds exhibiting potent activity against specific cancer cell lines. researchgate.netsemanticscholar.orgnih.gov This approach, combining a green catalytic system with the synthesis of biologically active molecules, aligns with the goals of sustainable drug development. researchgate.netsemanticscholar.org

Table 1: Chitosan-Sulfonic Acid Catalyzed Synthesis of Naphthalene-Based Azines

| Reactants | Catalyst | Method | Reaction Time | Yield (%) | Ref. |

|---|

Polymer Science and Material Engineering

Derivatives of naphthalene-2-sulfonic acid are instrumental in the development of advanced polymers and materials with tailored properties for specific applications.

Naphthalene-2-sulfonic acid is a key precursor in the synthesis of polymeric sulfonic acids, which are widely used as surfactants and dispersants. These polymers are typically produced through the condensation of naphthalene sulfonic acid with formaldehyde (B43269). researchgate.net The resulting sodium salt of the sulfonated naphthalene-formaldehyde condensate is an effective anionic dispersant. researchgate.net

A patented process describes the synthesis of a synthetic polymer emulsifier through the condensation of naphthalene sulfonic acid, alkyl benzene (B151609) sulfonic acid, and formaldehyde. google.com This highlights the versatility of naphthalene-2-sulfonic acid in creating copolymers with specific emulsifying and dispersing properties. These polymeric surfactants are crucial in various industrial processes, including emulsion polymerization, and as dispersing agents for pigments and dyes.

Poly-naphthalene sulfonate (PNS) is a high-range water reducer, also known as a superplasticizer, that significantly enhances the performance of concrete. kingsunconcreteadmixtures.comstandardchemicals.com.au It is a second-generation concrete admixture produced from naphthalene. The addition of PNS to concrete mixtures improves their workability, strength, and durability. kingsunconcreteadmixtures.comstandardchemicals.com.auresearchgate.net

PNS functions by adsorbing onto cement particles and imparting a negative charge, which causes them to repel each other. This electrostatic repulsion breaks up cement agglomerates, releasing the entrapped water and thereby increasing the fluidity of the concrete. standardchemicals.com.au This mechanism allows for a significant reduction in the water-to-cement ratio, leading to a denser and stronger concrete matrix. The water reduction can be as high as 25% or more. kingsunconcreteadmixtures.com

The improved workability makes the concrete easier to place and compact, which is particularly beneficial in complex formwork and heavily reinforced structures. kingsunconcreteadmixtures.com The enhanced strength and durability result from the lower porosity and improved microstructure of the hardened concrete. researchgate.net

Table 2: Technical Parameters of Poly-Naphthalene Sulfonate (PNS) Superplasticizer

| Parameter | Value | Ref. |

|---|---|---|

| Appearance | Light Brown Powder | kingsunconcreteadmixtures.com |

| Solid Content (%) | ≥ 92 | kingsunconcreteadmixtures.com |

| pH Value | 7 - 9 | kingsunconcreteadmixtures.com |

Sulfonated polymers derived from naphthalene sulfonic acids are promising materials for proton exchange membranes (PEMs) in fuel cells. These membranes must exhibit high proton conductivity, good mechanical strength, and excellent thermal and chemical stability.

One approach involves the synthesis of sulfonated polyimides from sulfonated naphthalene dianhydrides. These copolymers have been investigated for their potential in fuel cell applications. researchgate.net Another strategy utilizes polyphenylenes containing Armstrong's acid (naphthalene-1,5-disulfonic acid), which is an isomer of other naphthalenedisulfonic acids. nih.govacs.org Copolymers synthesized with a high density of sulfonic acid groups from Armstrong's acid have demonstrated high ion exchange capacities (IEC) and proton conductivities. nih.govacs.org

For instance, a copolymer of Armstrong's acid and m-terphenyl, after thermal cross-linking, exhibited an IEC of 2.33 mequiv/g and a proton conductivity of 85 mS/cm, while restricting water uptake to 50 wt%. nih.govacs.org The un-cross-linked material showed an even higher proton conductivity of 138 mS/cm. nih.govacs.org These values are within the range required for efficient fuel cell operation. nih.govacs.org

Table 3: Properties of a Proton Exchange Membrane Based on Armstrong's Acid Copolymer

| Property | Value | Ref. |

|---|---|---|

| Ion Exchange Capacity (IEC) | 2.33 mequiv/g | nih.govacs.org |

| Proton Conductivity (σ) | 85 mS/cm | nih.govacs.org |

Analytical Chemistry Applications

Naphthalene-2-sulfonic acid serves as a valuable compound in analytical chemistry, particularly in chromatographic techniques. It can be analyzed by high-performance liquid chromatography (HPLC) using various methods, including reverse-phase and mixed-mode chromatography. sielc.comsielc.comhelixchrom.com

In these analytical setups, naphthalene-2-sulfonic acid can be used as a standard for method development and validation. sielc.comsielc.com For example, a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid can be employed for its analysis. sielc.com Another method utilizes a mixed-mode column for the analysis of benzenesulfonic, p-toluenesulfonic, and 2-naphthalenesulfonic acids. helixchrom.com The ability to reliably separate and detect naphthalene-2-sulfonic acid makes it a useful reference compound in complex matrices. Its common use in the synthesis of dyes also necessitates its role as a standard for quality control and impurity profiling. sielc.com

Applications as Fluorescent Probes for Biomolecular Conformational State Studies